molecular formula C22H24ClFN2O3S B2865329 3-((3-chlorophenyl)sulfonyl)-7-(diethylamino)-6-fluoro-1-propylquinolin-4(1H)-one CAS No. 892758-03-1

3-((3-chlorophenyl)sulfonyl)-7-(diethylamino)-6-fluoro-1-propylquinolin-4(1H)-one

Cat. No. B2865329
CAS RN: 892758-03-1
M. Wt: 450.95
InChI Key: RHAQNDDSWHTSKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((3-chlorophenyl)sulfonyl)-7-(diethylamino)-6-fluoro-1-propylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C22H24ClFN2O3S and its molecular weight is 450.95. The purity is usually 95%.
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Scientific Research Applications

Broad Antibacterial Activity

A compound similar in structure, 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, has demonstrated broad antibacterial activity in experimental infections. Its toxicological and pharmacokinetic profiles suggest its potential for systemic infection treatments (Goueffon, Montay, Roquet, & Pesson, 1981).

Anticancer Activity

Sulfonamide derivatives have been synthesized and shown potent in vitro anticancer activity against breast and colon cancer cell lines, suggesting the potential utility of sulfonamide and fluoroquinolone-based compounds in cancer therapy. Compound 17, in particular, showed significant potency against breast cancer cell lines (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Enhanced Anticancer Agents

A series of 4-aminoquinoline derived sulfonyl analogs, designed using a hybrid pharmacophore approach, have shown effective anticancer activities across a variety of cancer types. One compound, in particular, demonstrated promising selectivity and potency, indicating its potential as a safer anticancer agent (Solomon, Pundir, & Lee, 2019).

Antimicrobial and Pharmacological Screening

Compounds with fluoro substituted benzothiazoles and sulphonamido quinazolinyl imidazole moieties have been synthesized and evaluated for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, showcasing the broad potential of fluoroquinolone derivatives in various pharmacological applications (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Antimalarial Effects

4-[(7-Chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]-6-alkylphenols and their N omega-oxides, synthesized via a specific condensation process, have shown potent antimalarial activity in mice. This highlights the utility of chloro and fluoro substituents in enhancing antimalarial efficacy (Kesten, Johnson, & Werbel, 1987).

properties

IUPAC Name

3-(3-chlorophenyl)sulfonyl-7-(diethylamino)-6-fluoro-1-propylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClFN2O3S/c1-4-10-26-14-21(30(28,29)16-9-7-8-15(23)11-16)22(27)17-12-18(24)20(13-19(17)26)25(5-2)6-3/h7-9,11-14H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAQNDDSWHTSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-chlorophenyl)sulfonyl)-7-(diethylamino)-6-fluoro-1-propylquinolin-4(1H)-one

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